7-Bromo-2-chloro-4,8-dimethylquinoline

Descripción general

Descripción

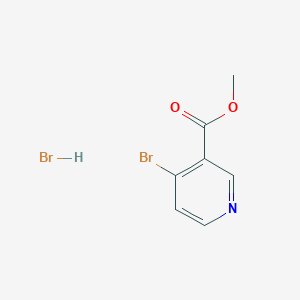

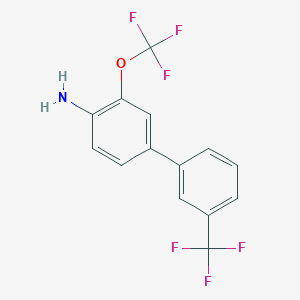

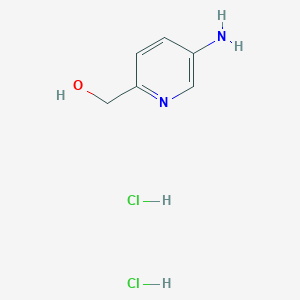

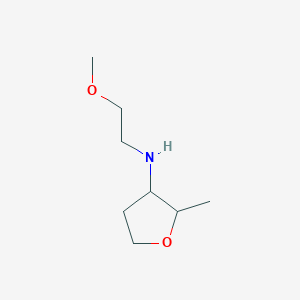

7-Bromo-2-chloro-4,8-dimethylquinoline is a unique chemical compound with the empirical formula C11H9BrClN and a molecular weight of 270.55 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for 7-Bromo-2-chloro-4,8-dimethylquinoline isClC1=NC2=C(C)C(Br)=CC=C2C(C)=C1 . This provides a text representation of the compound’s structure.

Aplicaciones Científicas De Investigación

Vibrational Spectroscopy Studies

The compound has been studied for its vibrational spectroscopic properties. Arjunan et al. (2009) conducted Fourier transform infrared (FTIR) and FT-Raman spectroscopic investigations on a similar compound, 7-bromo-5-chloro-8-hydroxyquinoline. They used ab initio HF and DFT methods for analyzing the vibrational frequencies and structural parameters of the compound, demonstrating the utility of these methods in studying similar bromo-chloro quinoline derivatives (Arjunan, Mohan, Ravindran, & Mythili, 2009).

Photolysis in Biological Studies

Zhu et al. (2006) explored the use of 8-Bromo-7-hydroxyquinoline (BHQ) in biological studies. BHQ can be efficiently photolyzed using both classic one-photon excitation and two-photon excitation under physiological conditions. This property makes BHQ a potential photoremovable protecting group for studying cell physiology with light, especially with two-photon excitation (Zhu, Pavlos, Toscano, & Dore, 2006).

Antitumor and Antimalarial Potential

Kouznetsov et al. (2016) synthesized new derivatives of 7-chloro-4-phenoxyquinoline, showing promising models for antitumor drugs with good cytotoxic activity against various human cancer cell lines. Although this study does not directly involve 7-Bromo-2-chloro-4,8-dimethylquinoline, it highlights the potential of chloro-quinolines in antitumor research, which might be extrapolated to bromo-chloro quinolines (Kouznetsov et al., 2016). Similarly, Scott, Tan, & Barlin (1988) investigated Mannich bases derived from similar compounds for their antimalarial activity, suggesting potential applications in malaria treatment (Scott, Tan, & Barlin, 1988).

Synthetic Applications

Fedoryak and Dore (2002) described the synthesis and photochemistry of a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ). This study highlights the application of brominated hydroxyquinoline in the synthesis of biological messengers and its potential use in vivo (Fedoryak & Dore, 2002).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-bromo-2-chloro-4,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN/c1-6-5-10(13)14-11-7(2)9(12)4-3-8(6)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKWPNWNLZEXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2C)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride](/img/structure/B1382781.png)

![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)